Methyl 4-isothiocyanatocarbonylbenzoate
Description
Methyl 4-isothiocyanatocarbonylbenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with an isothiocyanate (-N=C=S) group at the 4-position. This structure combines the reactivity of isothiocyanates with the stability of ester groups, making it valuable in pharmaceutical and agrochemical research. Its applications include serving as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .

Properties
CAS No. |
220873-58-5 |
|---|---|
Molecular Formula |
C10H7NO3S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 4-carbonisothiocyanatidoylbenzoate |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)8-4-2-7(3-5-8)9(12)11-6-15/h2-5H,1H3 |
InChI Key |
KGGROHGITJFOHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Isothiocyanate
Structural Differences : Unlike Methyl 4-isothiocyanatocarbonylbenzoate, methyl isothiocyanate (MITC) is a simpler molecule with only the -N=C=S group attached to a methyl group.
Reactivity and Safety :
- MITC is highly reactive with oxidizing agents, acids, bases, amines, and water, necessitating stringent storage conditions (e.g., inert atmospheres, low temperatures) .
- In contrast, the ester group in this compound may reduce volatility and moderate reactivity compared to MITC, though the isothiocyanate group retains sensitivity to nucleophiles.
Applications : MITC is widely used as a soil fumigant, while the benzoate derivative is more specialized in drug discovery due to its aromatic backbone.
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
Structural Differences : This compound features acetamido (-NHCOCH₃), chloro (-Cl), and methoxy (-OCH₃) substituents instead of the isothiocyanate and carbonyl groups.
Physicochemical Properties :
| Property | This compound | Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate |
|---|---|---|
| Key Functional Groups | -COOCH₃, -N=C=S | -COOCH₃, -NHCOCH₃, -Cl, -OCH₃ |
| Reactivity | High (isothiocyanate) | Moderate (amide/chloro) |
| Applications | Enzyme inhibitors, drug intermediates | Antibacterial agents, kinase inhibitors |
The acetamido and chloro groups enhance hydrogen-bonding interactions, making this compound more suited for targeting bacterial proteins .
4-Methoxybenzyl Isothiocyanate
Structural Differences : Contains a benzyl group with a methoxy substituent and an isothiocyanate group.
Stability and Solubility :
- The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to this compound.
- Both compounds share isothiocyanate reactivity but differ in applications: 4-Methoxybenzyl isothiocyanate is used in cancer research for its apoptosis-inducing properties, whereas the benzoate derivative is tailored for covalent binding in enzyme inhibition .
Key Research Findings
- Synthetic Utility : this compound’s ester group allows for facile hydrolysis to carboxylic acids, enabling modular drug design. This is less feasible in MITC or benzyl isothiocyanate derivatives .
- Safety Profile : While MITC requires extreme precautions due to acute toxicity, this compound’s lower volatility reduces inhalation risks, though skin/eye contact remains hazardous .
- Biological Activity : The benzoate backbone in this compound enhances binding to hydrophobic enzyme pockets, a property absent in simpler isothiocyanates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
